2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine
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Overview
Description
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are six-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving an aldehyde, an amine, and a suitable oxidizing agent can lead to the formation of the oxazine ring . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of visible light-promoted catalyst-free reactions, are gaining popularity due to their sustainability and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
- 3,4-Dihydro-2H-pyran
- 5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine
Uniqueness
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry .
Properties
CAS No. |
66222-52-4 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-butyl-4,4-dimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-9-11-10(2,3)7-8-12-9/h4-8H2,1-3H3 |
InChI Key |
BKCUZUBZXYYKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(CCO1)(C)C |
Origin of Product |
United States |
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